molecular formula C13H8F3NO B268188 2,4-difluoro-N-(4-fluorophenyl)benzamide

2,4-difluoro-N-(4-fluorophenyl)benzamide

Cat. No. B268188
M. Wt: 251.2 g/mol
InChI Key: KAZFQCIQXFLFKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-difluoro-N-(4-fluorophenyl)benzamide, also known as DFPA, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine and drug development. DFPA is a small molecule that can be synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of 2,4-difluoro-N-(4-fluorophenyl)benzamide is not fully understood, but it is believed to act by inhibiting the activity of specific enzymes and proteins. 2,4-difluoro-N-(4-fluorophenyl)benzamide has been shown to inhibit the activity of the enzyme histone deacetylase, which is involved in the regulation of gene expression and has been implicated in cancer and neurodegenerative diseases. 2,4-difluoro-N-(4-fluorophenyl)benzamide has also been shown to inhibit the aggregation of amyloid beta and alpha-synuclein proteins, which are associated with neurodegenerative diseases.
Biochemical and Physiological Effects:
2,4-difluoro-N-(4-fluorophenyl)benzamide has been shown to have various biochemical and physiological effects, including inhibiting the growth and proliferation of cancer cells, inhibiting the aggregation of amyloid beta and alpha-synuclein proteins, and inhibiting the growth of Candida albicans. 2,4-difluoro-N-(4-fluorophenyl)benzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. However, the exact biochemical and physiological effects of 2,4-difluoro-N-(4-fluorophenyl)benzamide are still being studied.

Advantages and Limitations for Lab Experiments

2,4-difluoro-N-(4-fluorophenyl)benzamide has several advantages for use in lab experiments, including its small size, ease of synthesis, and potential applications in various fields of research. However, there are also limitations to its use, including its potential toxicity and the need for further studies to fully understand its mechanism of action and physiological effects.

Future Directions

There are several future directions for further research on 2,4-difluoro-N-(4-fluorophenyl)benzamide, including studying its potential as a therapeutic agent for various diseases, optimizing its synthesis method to improve yield and purity, and studying its toxicity and safety profile. 2,4-difluoro-N-(4-fluorophenyl)benzamide has the potential to be a valuable tool in scientific research and drug development, and further studies are needed to fully understand its potential applications.

Synthesis Methods

2,4-difluoro-N-(4-fluorophenyl)benzamide can be synthesized using various methods, including the reaction of 2,4-difluoroaniline with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of 2,4-difluorobenzoic acid with 4-fluoroaniline in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). The yield of 2,4-difluoro-N-(4-fluorophenyl)benzamide can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.

Scientific Research Applications

2,4-difluoro-N-(4-fluorophenyl)benzamide has been studied for its potential applications in the field of medicine and drug development. It has been shown to have anticancer properties, specifically against breast cancer cells, by inhibiting the growth and proliferation of cancer cells. 2,4-difluoro-N-(4-fluorophenyl)benzamide has also been studied for its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease, as it has been shown to inhibit the aggregation of amyloid beta and alpha-synuclein proteins, which are associated with these diseases. 2,4-difluoro-N-(4-fluorophenyl)benzamide has also been studied for its potential as an antifungal agent, as it has been shown to inhibit the growth of Candida albicans, a common fungal pathogen.

properties

Product Name

2,4-difluoro-N-(4-fluorophenyl)benzamide

Molecular Formula

C13H8F3NO

Molecular Weight

251.2 g/mol

IUPAC Name

2,4-difluoro-N-(4-fluorophenyl)benzamide

InChI

InChI=1S/C13H8F3NO/c14-8-1-4-10(5-2-8)17-13(18)11-6-3-9(15)7-12(11)16/h1-7H,(H,17,18)

InChI Key

KAZFQCIQXFLFKR-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1NC(=O)C2=C(C=C(C=C2)F)F)F

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=C(C=C(C=C2)F)F)F

Origin of Product

United States

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